Stereospecific TAAR1 Potency: (R)-Enantiomer Agonist Activity vs. Racemic and (S)-Enantiomer in a Cross-Study Comparison
In the closely related 1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-amine series, the (R)-enantiomer exhibits an EC50 of 6 nM at human TAAR1, whereas the (S)-enantiomer requires 250 nM to achieve equivalent activation—a 42-fold potency difference [1]. For the propan-1-amine series (target compound), the (R)-enantiomer's EC50 at human TAAR1 is projected to be in the low nanomolar to sub-micromolar range, consistent with the trend observed across chiral 2-phenylpropan-1-amine analogs [1]. In contrast, the racemic 1-(5-fluoro-2-methylphenyl)propan-1-amine (CAS 1249632-15-2) is a mixture of (R)- and (S)-enantiomers with no published stereochemical purity specification, introducing unquantified potency dilution .
| Evidence Dimension | Human TAAR1 agonist potency (EC50) dependence on benzylic stereochemistry |
|---|---|
| Target Compound Data | EC50 projected: ≤ 1 µM (based on (R)-enantiomer SAR trend for propan-1-amine series) [1] |
| Comparator Or Baseline | (R)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine EC50 = 6 nM; (S)-enantiomer EC50 = 250 nM; racemic propan-1-amine EC50: not reported [1] |
| Quantified Difference | ≥ 42-fold potency advantage for (R)- over (S)- in analogous series; racemate potency reduction factor indeterminate due to missing data [1] |
| Conditions | Human TAAR1 expressed in HEK293 cells, cAMP accumulation measured by BRET assay after 20 min incubation; data for 2-methylpropan-1-amine analog provides cross-series reference [1] |
Why This Matters
Procuring the (R)-enantiomer ensures access to the high-potency stereoisomer; using the racemate effectively dilutes active compound by 50% and may introduce antagonistic or off-target activity from the (S)-enantiomer.
- [1] Simmler LD, et al. Structure-activity relationships of 2-phenylpropan-1-amine derivatives at trace amine-associated receptor 1 (TAAR1): Importance of the stereochemistry at the benzylic position. ACS Chemical Neuroscience. 2016;7(3):312-321. doi:10.1021/acschemneuro.5b00290. View Source
